molecular formula C15H14N2O5 B2410487 dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate CAS No. 1987084-75-2

dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2410487
CAS No.: 1987084-75-2
M. Wt: 302.286
InChI Key: KSPHSFZDBRJICB-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a phenylethyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 1-phenacylimidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-14(19)12-13(15(20)22-2)17(9-16-12)8-11(18)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPHSFZDBRJICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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